molecular formula C23H18ClN3O3 B2509783 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034273-55-5

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No. B2509783
CAS RN: 2034273-55-5
M. Wt: 419.87
InChI Key: LMKJAXLBHLMRDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a benzo[c]isoxazole ring and a chloropyridinyl group.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogues: A compound closely related to the requested chemical, (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, was synthesized and evaluated for its anticonvulsant activities. This synthesis highlights the chemical's potential in creating derivatives with specific pharmacological properties (Malik & Khan, 2014).
  • Crystal and Molecular Structure Analysis: Another related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was synthesized and characterized, including X-ray diffraction (XRD) studies. This research provides insights into the structural properties of such compounds (Lakshminarayana et al., 2009).

Pharmacological Research

  • Anticonvulsant Properties: The synthesized derivatives, including a closely related chemical, showed promising anticonvulsant activities, evaluated using the maximal electroshock (MES) test (Malik & Khan, 2014).
  • Antimicrobial Activities: Several analogues of the requested compound have been synthesized and tested for their antimicrobial activities. Compounds with specific substituents, such as methoxy groups, showed high antimicrobial activity, indicating the potential of such chemicals in creating effective antimicrobial agents (Kumar et al., 2012).

Molecular Docking and Theoretical Studies

  • Molecular Docking Studies: Molecular docking simulations have been carried out on related compounds, indicating their potential interactions with biological targets. These studies are crucial for understanding how such compounds might behave in biological systems (Sivakumar et al., 2021).
  • Density Functional Theory (DFT) Analysis: DFT studies provide insights into the electronic properties and molecular structure, helping in understanding the stability and reactivity of such compounds (Huang et al., 2021).

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c24-19-13-25-10-8-21(19)29-17-9-11-27(14-17)23(28)16-6-7-20-18(12-16)22(30-26-20)15-4-2-1-3-5-15/h1-8,10,12-13,17H,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKJAXLBHLMRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

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